Adenosine 5'-diphosphate disodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSTPSQHZNDSC-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015443 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16178-48-6 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016178486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Roles of Adenosine 5 Diphosphate Disodium Salt in Cellular Processes
Energy Metabolism and Bioenergetics
ADP is intrinsically linked to the energy currency of the cell, adenosine (B11128) triphosphate (ATP). The dynamic interplay between ADP and ATP is fundamental to maintaining cellular energy homeostasis.
Oxidative Phosphorylation and Glycolysis Pathways
The regulation of cellular respiration, the primary means of ATP production, is tightly controlled by the availability of ADP. jackwestin.com In oxidative phosphorylation, the final stage of cellular respiration occurring in the mitochondria, the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi) is catalyzed by ATP synthase. biorxiv.org The rate of this process is highly dependent on the concentration of ADP. jackwestin.com An increase in ADP levels signals a demand for energy, stimulating the electron transport chain and subsequently increasing the rate of oxidative phosphorylation to generate more ATP. jackwestin.comfiveable.me Conversely, when ADP levels are low, the process slows down to prevent excessive ATP production. fiveable.me This regulatory mechanism is known as respiratory control and is essential for matching energy supply with demand. fiveable.me
Similarly, in glycolysis, the metabolic pathway that breaks down glucose, ADP acts as a key allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme. creative-proteomics.com High levels of ADP, indicating a low energy state, stimulate PFK-1 activity, thereby increasing the rate of glycolysis to produce ATP. creative-proteomics.com Pyruvate (B1213749) kinase, another crucial regulatory enzyme in glycolysis, is also allosterically activated by fructose-1,6-bisphosphate and inhibited by high levels of ATP, but its activity is indirectly influenced by the ADP/ATP ratio, which reflects the cell's energy needs. stanford.edunih.gov
Table 1: Key Enzymes in Energy Metabolism Regulated by ADP
| Enzyme | Pathway | Role of ADP | Effect on Pathway |
|---|---|---|---|
| ATP Synthase | Oxidative Phosphorylation | Substrate | Increases ATP production |
| Phosphofructokinase-1 (PFK-1) | Glycolysis | Allosteric Activator | Increases glycolytic flux |
| Pyruvate Kinase | Glycolysis | Indirect (via ATP levels) | Activity is modulated by the overall energy state reflected by the ATP/ATP ratio |
ATPases and ADPases Activity Assays
The enzymatic hydrolysis of ATP to ADP and inorganic phosphate is catalyzed by a large family of enzymes known as ATPases. nih.govnih.gov The activity of these enzymes is fundamental to numerous cellular processes that require energy, such as muscle contraction, ion transport, and signal transduction. nih.gov ATPase activity assays are widely used in research and drug discovery to measure the rate of this reaction, often by detecting the amount of ADP produced. nih.govbellbrooklabs.com These assays can be used to screen for inhibitors or activators of specific ATPases. bellbrooklabs.com
Conversely, ADPases are enzymes that hydrolyze ADP. The activity of these enzymes can also be measured in specific assays, which are important for understanding the regulation of purinergic signaling and other ADP-dependent processes.
Interconversion with ATP and AMP
The interconversion of ATP, ADP, and adenosine monophosphate (AMP) is a continuous cycle that manages the cell's energy balance. When a cell utilizes energy, it hydrolyzes one of the high-energy phosphate bonds in ATP, converting it to ADP. ahajournals.org This release of energy powers various cellular functions. ahajournals.org To replenish the energy stores, ADP is re-phosphorylated back to ATP through processes like oxidative phosphorylation and glycolysis. biorxiv.org
In situations of high energy demand, two molecules of ADP can be converted into one molecule of ATP and one molecule of AMP by the enzyme adenylate kinase. oup.com This reaction is crucial for maintaining energy equilibrium and also amplifies the signal of a low energy state, as AMP is a more sensitive indicator of cellular energy stress than ADP. oup.com
ADP as a Critical Indicator of Cellular Energy Status
The ratio of ATP to ADP is a critical indicator of the cell's energy status. nih.govresearchgate.net A high ATP/ADP ratio signifies that the cell has an ample supply of energy, while a low ratio indicates that energy stores are depleted and that ATP-generating pathways need to be activated. nih.govtaylorandfrancis.com This ratio, often referred to as the energy charge of the cell, influences a wide range of metabolic pathways. wikipedia.org For instance, a low energy charge (high ADP) stimulates catabolic pathways that produce ATP, while a high energy charge (low ADP) promotes anabolic pathways that consume ATP. wikipedia.org The AMP-activated protein kinase (AMPK) system is a key sensor of cellular energy status that responds to the AMP:ATP ratio, which is in turn influenced by the ATP:ADP ratio through the action of adenylate kinase. oup.com
Signal Transduction Pathways
Beyond its role in energy metabolism, ADP is a vital extracellular signaling molecule that mediates its effects through a specific class of receptors known as purinergic receptors.
Purinergic Signaling via P2Y and P2X Receptors
Extracellular ADP acts as an agonist for a subset of purinergic receptors, specifically the P2Y family of G protein-coupled receptors (GPCRs). wikipedia.org There are eight mammalian P2Y receptor subtypes, and several of them are activated by ADP, including P2Y1, P2Y12, and P2Y13. wikipedia.orgnih.govnih.gov In contrast, P2X receptors, which are ligand-gated ion channels, are primarily activated by ATP and are generally not sensitive to ADP. nih.govnih.gov
The activation of P2Y receptors by ADP initiates a cascade of intracellular signaling events that vary depending on the receptor subtype and the cell type. These signaling pathways regulate a wide array of physiological processes, including platelet aggregation, vascular tone, and immune responses. wikipedia.orgmdpi.comyoutube.com
Table 2: ADP-Sensitive P2Y Receptor Subtypes and Their Signaling Mechanisms
| Receptor Subtype | Primary Agonist(s) | G-Protein Coupling | Key Signaling Pathway(s) | Primary Physiological Functions |
|---|---|---|---|---|
| P2Y1 | ADP | Gq/11 | Phospholipase C (PLC) activation, leading to increased intracellular Ca²⁺ and protein kinase C (PKC) activation. pnas.orgnih.gov | Initiates platelet shape change and aggregation, vasodilation, neurotransmission. nih.govqiagen.comnih.gov |
| P2Y12 | ADP | Gi | Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels; activation of PI3K/Akt pathway. mdpi.comjci.orgresearchgate.net | Sustains and amplifies platelet aggregation, involved in immune responses and glial cell function. mdpi.comashpublications.orgportlandpress.com |
| P2Y13 | ADP | Gi, Gs/Gq | Inhibition of adenylyl cyclase (via Gi); can also couple to Gs/Gq to activate MAPKs and PI3K/Akt/GSK3 axis. nih.govpatsnap.com | Regulation of cholesterol and glucose metabolism, bone homeostasis, neuroprotection. nih.govpatsnap.comresearchgate.net |
P2Y1 Receptor: The P2Y1 receptor, coupled to Gq/11 proteins, is potently activated by ADP. nih.govnih.gov Its activation leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This results in the mobilization of intracellular calcium and the activation of protein kinase C, respectively. pnas.orgnih.gov In platelets, the activation of P2Y1 receptors is responsible for initiating shape change and the initial phase of aggregation. youtube.comnih.gov
P2Y12 Receptor: The P2Y12 receptor is a Gi-coupled receptor that is also a primary target for ADP. mdpi.comjci.org Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.netjci.org This reduction in cAMP is crucial for amplifying and sustaining platelet aggregation. ashpublications.org The P2Y12 receptor also activates the phosphoinositide 3-kinase (PI3K) pathway. jci.orgresearchgate.net The coordinated activation of both P2Y1 and P2Y12 receptors is necessary for a full platelet aggregation response to ADP. ahajournals.orgyoutube.comnih.gov
P2Y13 Receptor: The P2Y13 receptor is another Gi-coupled receptor that responds to ADP. nih.govnih.gov Similar to P2Y12, its activation can lead to the inhibition of adenylyl cyclase. patsnap.com However, it has also been shown to couple to other G proteins, such as Gs and Gq, and can activate various signaling pathways including the MAP kinase and PI3K/Akt pathways. nih.gov The P2Y13 receptor is involved in diverse functions, including the regulation of HDL-cholesterol metabolism, bone homeostasis, and neuroprotection. nih.govpatsnap.comresearchgate.netnih.govmdpi.com
Regulation of Intracellular Calcium Levels
Adenosine 5'-diphosphate disodium (B8443419) salt exerts significant control over intracellular calcium concentrations through multiple receptor-mediated pathways. The activation of the P2Y1 receptor leads to the stimulation of phospholipase C and the subsequent production of IP3, which mobilizes Ca2+ from the platelet's dense tubular system, causing a transient increase in cytosolic calcium. reactome.orgnih.gov This initial release is fundamental for triggering shape change and the onset of aggregation. nih.gov
Complementing this is the action of the P2X1 receptor, which upon activation, opens a channel permeable to cations, resulting in a rapid influx of Ca2+ from the extracellular environment. researchgate.net Furthermore, ADP metabolism is linked to calcium signaling through other mechanisms. For instance, ADP-ribose, a metabolite derived from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), is a potent activator of the TRPM2 channel, an intracellular Ca2+-permeable cation channel. medchemexpress.com Activation of TRPM2 by ADP-ribose promotes a rise in intracellular calcium by facilitating Ca2+ influx from the extracellular space or its release from lysosomes. medchemexpress.com
Modulation of Adenylyl Cyclase-cAMP Signaling
The modulation of the adenylyl cyclase-cyclic AMP (cAMP) signaling pathway is a key mechanism by which ADP regulates cellular function, particularly in platelets. The primary effector in this process is the P2Y12 receptor. mdpi.com When ADP binds to the P2Y12 receptor, the associated Gi protein is activated, which in turn inhibits the activity of adenylyl cyclase. mdpi.comwikipedia.org Adenylyl cyclase is the enzyme responsible for converting ATP into cAMP. youtube.com The resulting decrease in intracellular cAMP levels reduces the activity of cAMP-dependent protein kinase (PKA), a potent inhibitor of platelet activation. reactome.orgresearchgate.net Therefore, by inhibiting adenylyl cyclase, ADP effectively removes a brake on platelet activation, allowing for a full and sustained aggregation response. reactome.org
Interestingly, under certain conditions, ADP can also lead to the activation of adenylyl cyclase. This occurs through its conversion to adenosine by ecto-ADPases on the cell surface. nih.govsigmaaldrich.com The resulting adenosine can then stimulate adenosine receptors, which couple to Gs proteins and activate adenylyl cyclase, thereby increasing cAMP levels and inhibiting platelet activation. nih.gov This dual regulatory role highlights the complexity of purinergic signaling.
Interactive Table: ADP Signaling Pathways
| Receptor/Pathway | Key Enzyme | Second Messenger | Downstream Effect |
| P2Y12 Receptor | Adenylyl Cyclase (inhibited) | cAMP (decreased) | Reduced PKA activation, promoting platelet aggregation. reactome.orgresearchgate.netmdpi.com |
| P2Y1 Receptor | Phospholipase C (activated) | IP3 and DAG (increased) | Mobilization of intracellular Ca2+, initiating platelet aggregation. reactome.orgnih.govresearchgate.net |
| ADP to Adenosine Conversion | Adenylyl Cyclase (activated via adenosine receptors) | cAMP (increased) | PKA activation, inhibiting platelet aggregation. nih.gov |
ADP-ribosylation Reactions and Regulatory Mechanisms
ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from nicotinamide adenine dinucleotide (NAD+) to target proteins. princeton.edunih.gov This process is catalyzed by ADP-ribosyltransferases (ARTs), such as the poly(ADP-ribose) polymerases (PARPs). princeton.edu ADP itself is not the direct donor in this reaction but is a structural component of the resulting modification. This modification can exist as a single ADP-ribose unit (mono-ADP-ribosylation) or as a polymeric chain [poly(ADP-ribose) or PAR]. nih.gov
ADP-ribosylation plays a critical role in various cellular processes, most notably DNA repair and genome stability. nih.gov When DNA damage occurs, PARP1 binds to the DNA break and synthesizes PAR chains on itself and other nuclear proteins, including histones. princeton.edu This accumulation of negatively charged PAR acts as a scaffold to recruit DNA repair factors to the site of damage. nih.gov The process can also loosen chromatin structure, making the DNA more accessible to repair enzymes. princeton.edu Research has shown that ADP-ribosylation can influence other histone modifications, for example, by inhibiting methylation at nearby sites, adding another layer to its regulatory function. princeton.edu
Role in Protein Synthesis and DNA Replication
While ATP is universally recognized as the direct energy currency for most cellular processes, ADP is fundamentally linked to both protein synthesis and DNA replication through the energy cycle. wikipedia.orgtestbook.comcreative-proteomics.com The synthesis of proteins, an energy-intensive process, requires a constant supply of ATP, which is regenerated from ADP. acs.orgcreative-proteomics.com Specifically, the charging of tRNA molecules with their corresponding amino acids by aminoacyl-tRNA synthetases is an ATP-dependent process. creative-proteomics.com
In DNA replication, ADP's role is multifaceted. It is the precursor for the synthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential building blocks for the new DNA strand. testbook.comcreative-proteomics.com Furthermore, ADP plays a crucial regulatory role in the initiation of DNA replication in bacteria like E. coli. The initiator protein, DnaA, exists in two forms: ATP-bound (active) and ADP-bound (inactive for initiation). embopress.org The ratio of ATP-DnaA to ADP-DnaA is critical for controlling when replication begins. After initiation, the ATP bound to DnaA is hydrolyzed to ADP, inactivating the protein and preventing immediate re-initiation. embopress.org This ATP/ADP switch ensures that DNA replication occurs only once per cell cycle. embopress.org
Enzyme Regulation and Kinetics
Adenosine 5'-diphosphate (ADP) disodium salt, a key nucleotide in cellular metabolism, plays a multifaceted role in enzyme regulation and kinetics. mpbio.comwikipedia.org Its significance extends across various enzymatic reactions, where it can function as a substrate, a product, or an allosteric regulator, thereby influencing major cellular pathways.
Substrate or Product in Kinases and Phosphatases Assays
Adenosine 5'-diphosphate (ADP) is a central molecule in the study of kinase and phosphatase activity. Kinases, a vast family of enzymes, catalyze the transfer of a phosphate group from a high-energy donor, typically adenosine triphosphate (ATP), to a specific substrate molecule. bellbrooklabs.com This process results in a phosphorylated product and the generation of ADP. bellbrooklabs.com
The production of ADP is a direct measure of kinase activity. Consequently, many kinase assays are designed to quantify the amount of ADP produced, which serves as a reliable indicator of the enzyme's catalytic rate. bellbrooklabs.comsigmaaldrich.com These assays are crucial for both basic research and high-throughput screening of potential kinase inhibitors in drug discovery. bellbrooklabs.comsigmaaldrich.com Universal kinase assay kits are available that detect the formation of ADP, allowing for the investigation of a wide range of kinases regardless of their specific substrate. bellbrooklabs.com
Conversely, ADP serves as a crucial substrate for ATP synthases, enzymes that catalyze the formation of ATP. mpbio.comwikipedia.orgcaymanchem.com This reaction, which involves the phosphorylation of ADP, is fundamental to cellular energy storage and is powered by processes such as cellular respiration in animals and photosynthesis in plants. wikipedia.org
In the context of phosphatase-coupled kinase assays, the nucleotidase CD39L2 can be used to hydrolyze the ADP product of a kinase reaction to AMP and phosphate. nih.gov The subsequent detection of the released phosphate provides an indirect measure of the kinase's activity. nih.gov
Table 1: Role of Adenosine 5'-diphosphate in Enzyme Assays
| Enzyme Class | Role of ADP | Significance in Assays | Example |
| Kinases | Product | Quantification of ADP measures kinase activity. | Protein kinase A (PKA) activity assays measure ADP production. researchgate.net |
| ATP Synthases | Substrate | Conversion of ADP to ATP is a measure of enzyme activity. | Mitochondrial ATP synthase utilizes ADP to generate ATP. wikipedia.org |
| Phosphatases (in coupled assays) | Substrate (for coupling enzyme) | ADP produced by a kinase is hydrolyzed to measure kinase activity indirectly. | CD39L2 hydrolyzes ADP in a coupled kinase assay. nih.gov |
Adenylate Kinase (AK1) Activity and Nucleotide Homeostasis
Adenylate kinase 1 (AK1), a key enzyme in cellular energy homeostasis, catalyzes the reversible reaction: 2 ADP ↔ ATP + AMP. nih.gov This reaction is vital for maintaining the balance of adenine nucleotides (ATP, ADP, and AMP) within the cell. nih.gov
Under conditions of high energy demand or metabolic stress, the equilibrium of the AK1 reaction shifts to the right, converting two molecules of ADP into one molecule of ATP and one molecule of AMP. nih.gov This provides a rapid mechanism to generate additional ATP, the primary energy currency of the cell. nih.gov The produced AMP also acts as a critical metabolic signal, activating AMP-activated protein kinase (AMPK), a master regulator that promotes energy production and reduces energy consumption. nih.govnih.gov
Conversely, when energy levels are high, AK1 can catalyze the reverse reaction, phosphorylating AMP using ATP to regenerate ADP, thus safeguarding the cellular adenine nucleotide pool. nih.gov The activity of adenylate kinase ensures efficient communication between cellular compartments with high ATP consumption and those with high ATP production, such as between the sites of muscle contraction and mitochondria. nih.gov
Research on cardiac-specific AK1 overexpressing mice has revealed a more complex role for this enzyme. While modest elevation in AK1 activity was hypothesized to be protective during ischemia/reperfusion injury, it also led to unexpected changes in left ventricular function and metabolite levels under normal resting conditions, suggesting a nuanced role for AK1 in maintaining myocardial energy homeostasis beyond just stress response. nih.gov
Table 2: Adenylate Kinase 1 (AK1) and Adenine Nucleotide Regulation
| Metabolic State | Direction of AK1 Reaction | Primary Outcome | Signaling Consequence |
| High Energy Demand / Stress | 2 ADP → ATP + AMP | Rapid ATP generation | Activation of AMPK by AMP nih.gov |
| High Energy Availability | ATP + AMP → 2 ADP | Replenishment of ADP pool | Maintenance of nucleotide homeostasis nih.gov |
Ecto-ADPases and Adenosine Production
In the extracellular space, the concentration of adenosine, a potent signaling molecule, is largely controlled by the activity of a cascade of ectoenzymes. nih.gov Central to this process are ecto-ADPases, such as CD39 (also known as ectonucleoside triphosphate diphosphohydrolase 1), which hydrolyze extracellular ATP and ADP. researchgate.netnih.gov
CD39 catalyzes the stepwise dephosphorylation of ATP to ADP and then to AMP. nih.govresearchgate.net The resulting AMP is then further hydrolyzed by another ectoenzyme, ecto-5'-nucleotidase (CD73), to produce adenosine. nih.govresearchgate.net This pathway is the predominant source of extracellular adenosine. nih.gov
The generation of adenosine from ADP via this enzymatic cascade has significant physiological and pathological implications. For instance, in the tumor microenvironment, cancer cells and various immune cells can express CD39 and CD73, leading to the production of adenosine. researchgate.net This extracellular adenosine can then bind to its receptors on immune cells, suppressing the anti-tumor immune response and promoting tumor growth. researchgate.net
The conversion of ADP to adenosine also plays a role in regulating platelet activation. While ADP itself promotes platelet aggregation through its interaction with P2Y1 and P2Y12 receptors, its conversion to adenosine by ecto-ADPases leads to the inhibition of platelet activation via adenosine receptors. mpbio.combiofargo.com
Table 3: Key Enzymes in Extracellular Adenosine Production from ADP
| Enzyme | Alias | Substrate | Product | Cellular Location |
| Ecto-ADPase | CD39 | ADP | AMP | Extracellular membrane |
| Ecto-5'-nucleotidase | CD73 | AMP | Adenosine | Extracellular membrane |
Adenosine Diphosphate (B83284) Glucose Pyrophosphorylase (AGPase) Activity
Adenosine diphosphate glucose pyrophosphorylase (AGPase) is a rate-limiting enzyme in the biosynthesis of starch in plants and glycogen (B147801) in bacteria. oup.comnih.govwikipedia.org This enzyme catalyzes the conversion of glucose-1-phosphate and ATP into ADP-glucose and pyrophosphate. oup.comnih.gov The ADP-glucose produced is the primary substrate for starch synthase, which elongates the starch polymer. pnas.org
The regulation of AGPase activity is crucial for controlling starch accumulation. nih.gov In plants, AGPase is a heterotetrameric enzyme composed of two small and two large subunits. oup.com The activity of this enzyme can be influenced by various factors, including the availability of its substrates and the presence of allosteric regulators. nih.gov
While ADP is not a direct substrate or product of the primary AGPase reaction, it plays a role in the broader context of nucleotide sugar metabolism. A related enzyme, ADPG pyrophosphatase (AGPPase), catalyzes the hydrolytic breakdown of ADP-glucose to glucose-1-phosphate and AMP. pnas.org This enzyme is competitively inhibited by several phosphorylated compounds, including ADP. pnas.org By inhibiting the breakdown of ADP-glucose, ADP can indirectly support starch biosynthesis.
Research has shown that altering the regulatory properties of AGPase can have significant effects on starch yield in crops. nih.gov For example, modifications that increase the enzyme's activity or its resistance to inhibitory factors can lead to enhanced starch production. nih.govnih.gov
Table 4: Enzymes in ADP-Glucose Metabolism
| Enzyme | Reaction | Role of ADP |
| Adenosine Diphosphate Glucose Pyrophosphorylase (AGPase) | ATP + Glucose-1-Phosphate ⇌ ADP-Glucose + PPi | Not a direct substrate or product of the forward reaction. wikipedia.org |
| ADPG Pyrophosphatase (AGPPase) | ADP-Glucose → Glucose-1-Phosphate + AMP | Competitive inhibitor of the enzyme. pnas.org |
Physiological and Pathophysiological Implications
Cardiovascular System Dynamics
Within the cardiovascular system, ADP is a key regulator of hemostasis and thrombosis. Released from dense granules of activated platelets and damaged red blood cells, it serves to amplify platelet activation and aggregation, contributing to both physiological plug formation and pathological thrombus development. wikipedia.orgyoutube.comnih.govnih.gov Its effects are mediated through interactions with specific cell surface receptors on platelets and vascular cells. nih.govnih.gov
ADP is recognized as a primary mediator of platelet aggregation. nih.gov Although considered a weak agonist on its own, its role is amplified because other strong agonists like thrombin and collagen induce the release of ADP from platelet-dense granules, creating a positive feedback loop that enhances and sustains platelet activation. nih.govnih.gov This process is central to the formation of a hemostatic plug at sites of vascular injury. nih.gov
The pro-aggregatory effect of ADP is widely utilized in laboratory settings to assess platelet function and the efficacy of antiplatelet therapies. biodatacorp.com Standard in vitro assays measure the extent of platelet aggregation induced by a specific concentration of ADP.
Light Transmission Aggregometry (LTA): LTA is a well-established method that measures changes in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist like ADP. biodatacorp.comnih.gov It has been used to demonstrate the concentration-dependent inhibitory effects of various compounds on ADP-induced aggregation. nih.gov For instance, studies have used LTA to show that α-Lipoic acid and Dihydroquercetin inhibit ADP-induced platelet aggregation in a dose-dependent manner. nih.gov
Multiple Electrode Aggregometry (MEA): MEA is a more recent technique that measures platelet aggregation in whole blood, offering a faster and more standardized alternative to LTA. nih.gov Research has shown a significant correlation between the results obtained from MEA and LTA when assessing ADP-induced platelet aggregation before and after treatment with the antiplatelet drug clopidogrel (B1663587). nih.gov
Flow Cytometry: This method can also be used to assess platelet aggregation. nih.gov One study using flow cytometry found that after stimulation with ADP, platelet aggregation was significantly lower in the presence of the antirheumatic drug teriflunomide (B560168) compared to controls. sdu.dk
These assays are critical for evaluating the effectiveness of antiplatelet drugs that target ADP-mediated pathways. biodatacorp.comnih.gov
Table 1: Comparison of In Vitro Platelet Aggregation Assays Using ADP
| Assay | Principle | Sample Type | Key Feature | Reference |
|---|---|---|---|---|
| Light Transmission Aggregometry (LTA) | Measures increase in light transmission as platelets aggregate. | Platelet-Rich Plasma (PRP) | Gold standard, but time-consuming and less standardized. | nih.gov |
| Multiple Electrode Aggregometry (MEA) | Measures the change in electrical impedance between electrodes as platelets aggregate. | Whole Blood | Fast, standardized, and correlates well with LTA. | nih.gov |
| Flow Cytometry | Quantifies single platelets and aggregates based on light scattering properties. | Whole Blood or PRP | Provides detailed information on platelet activation markers and aggregate formation. | nih.govsdu.dk |
Research indicates that dietary sodium intake can significantly modulate platelet sensitivity to ADP. Studies have shown that a high-sodium diet increases the extent of ADP-induced platelet aggregation. nih.govnih.gov
In a study involving healthy male volunteers, increasing dietary sodium intake led to a significant increase in platelet aggregation induced by 5 and 20 µmol/L of ADP. nih.gov Consequently, lower concentrations of ADP were needed to achieve 50% of the maximum aggregation response after a period of high sodium intake compared to low or normal sodium diets. nih.gov Similarly, a study in healthy female volunteers found that salt-loading significantly increased platelet aggregation induced by both 1 and 4 µmol/L ADP. nih.gov This increased sensitivity to ADP during high salt intake suggests a potential mechanism linking diet to vascular health. nih.govnih.gov This effect may be mediated via platelet 5-HT2 receptors, as the antagonist ketanserin (B1673593) was found to reduce the salt-induced increase in aggregation. nih.govnih.gov
Table 2: Effect of Dietary Sodium on ADP-Induced Platelet Aggregation
| Study Population | Dietary Intervention | ADP Concentration | Finding | Reference |
|---|---|---|---|---|
| Healthy Men | High Sodium vs. Low/Normal Sodium | 5 & 20 µmol/L | Platelet aggregation significantly increased on a high sodium diet. | nih.gov |
The central role of ADP in thrombosis has made its receptors, particularly P2Y12, a primary target for antiplatelet drugs used in the management of acute coronary syndromes (ACS) and after percutaneous coronary intervention (PCI). biodatacorp.comresearchgate.netnih.govnih.gov
Clopidogrel and Prasugrel: These are thienopyridine prodrugs that require metabolic activation in the liver. ashpublications.orgresearchgate.net Their active metabolites irreversibly bind to the P2Y12 receptor, blocking ADP from binding and thereby inhibiting platelet activation and aggregation for the lifespan of the platelet. researchgate.netashpublications.org Prasugrel is generally more potent than clopidogrel. nih.gov
Ticagrelor (B1683153): Unlike the thienopyridines, ticagrelor is a direct-acting, non-thienopyridine antagonist that reversibly binds to the P2Y12 receptor at a site different from the ADP binding site (an allosteric site). ashpublications.orgpatsnap.com This reversible binding allows for a faster offset of its antiplatelet effect. researchgate.net Ticagrelor is more potent than clopidogrel in inhibiting ADP-induced platelet aggregation. nih.govnih.gov
These drugs effectively reduce the risk of thrombotic events by disrupting the ADP-P2Y12 signaling axis, which is critical for amplifying and stabilizing platelet aggregates. nih.govbiodatacorp.com
Platelets express two critical G protein-coupled receptors for ADP: P2Y1 and P2Y12, which have distinct but synergistic functions in platelet aggregation. youtube.comnih.govnih.govnih.govashpublications.org The coordinated activation of both receptors is necessary for a full and sustained aggregation response to ADP. nih.govresearchgate.net
P2Y1 Receptor: This receptor is coupled to the Gq protein. wikipedia.orgashpublications.org Its activation by ADP initiates platelet activation, leading to a rapid influx of intracellular calcium, which triggers platelet shape change and the initial, reversible phase of aggregation. nih.govnih.govresearchgate.net
P2Y12 Receptor: This receptor is coupled to the Gi protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov This action reinforces the platelet response, leading to the amplification and stabilization of platelet aggregates, making the aggregation irreversible. youtube.comnih.govnih.govresearchgate.net The P2Y12 receptor is the primary target for antiplatelet drugs like clopidogrel, prasugrel, and ticagrelor. ashpublications.org
Studies have shown that blocking either receptor alone is not sufficient to completely inhibit platelet aggregation under flow conditions, whereas simultaneous blockade of both P2Y1 and P2Y12 results in a significant reduction in thrombus formation. nih.gov This highlights the cooperative nature of these two receptors in mediating the full effect of ADP on platelets.
ADP, along with its precursor ATP, plays a complex role in regulating vascular biology and tone. nih.govnih.gov The ultimate effect—vasoconstriction or vasodilation—depends on the specific receptors activated and the type of vascular cells involved. nih.gov
Vasodilation: ADP can induce vasodilation by acting on purinergic receptors located on vascular endothelial cells. nih.govnih.gov This interaction stimulates the endothelial nitric oxide synthase (eNOS) enzyme, leading to the production of nitric oxide (NO). nih.govnih.gov NO, an endothelium-derived relaxing factor, then diffuses to the underlying vascular smooth muscle cells, causing them to relax and the blood vessel to dilate. nih.govnih.gov
Vasoconstriction: In contrast, ADP can also mediate vasoconstriction by acting directly on P2Y12 receptors present on vascular smooth muscle cells. nih.gov
This dual functionality allows purinergic signaling to exert fine control over local blood flow. nih.gov For instance, ATP released from endothelial cells in response to shear stress or hypoxia can be broken down to ADP, contributing to local vasodilation. nih.govoup.com Conversely, ATP released as a cotransmitter with noradrenaline from sympathetic nerves can cause vasoconstriction. nih.gov Therefore, ADP is an important local modulator of vascular homeostasis, with its effects being highly context-dependent. nih.gov
Cardioprotective Effects (e.g., Ischemia Reperfusion Injury)
Adenosine 5'-diphosphate (ADP), often in its stable disodium (B8443419) salt form for research, plays a significant role in cardioprotection, particularly in the context of ischemia-reperfusion (I/R) injury. During myocardial ischemia, the cellular breakdown of adenosine triphosphate (ATP) leads to an accumulation of ADP and its subsequent metabolite, adenosine. nih.gov This endogenous response is a critical part of the heart's innate protective mechanisms.
The cardioprotective effects of purines like ADP are multifaceted. Exogenously administered ATP, which is rapidly converted to ADP and then adenosine by ectonucleotidases, has been shown to reduce the size of a myocardial infarction. nih.gov The protective mechanisms are attributed to the activation of specific signaling pathways and receptors. For instance, studies have demonstrated that the administration of ATP immediately after reperfusion can significantly reduce infarct size and inhibit cardiomyocyte apoptosis. nih.gov This effect is mediated through the activation of the reperfusion injury salvage kinase (RISK) pathway, a pro-survival signaling cascade. nih.gov
Furthermore, the cardioprotective actions are linked to the opening of mitochondrial ATP-dependent potassium (mitoKATP) channels. nih.gov The process involves key protein kinases such as Akt and extracellular signal-regulated kinase (ERK), which are components of the RISK pathway. nih.gov Activation of these kinases helps preserve mitochondrial function and reduce cell death. While much of the ultimate effect is mediated by adenosine acting on its receptors (A2A and A2B), the initial presence and breakdown of ADP are crucial upstream events in this protective cascade. nih.govmdpi.com This signaling helps to attenuate inflammation, preserve endothelial function, and ultimately limit the damage caused by the restoration of blood flow to ischemic tissue. mdpi.comfrontiersin.org
| Finding | Mechanism/Pathway Involved | Reference |
| Reduction in myocardial infarct size | Activation of the RISK pathway; Opening of mitochondrial ATP-dependent potassium channels | nih.gov |
| Inhibition of cardiomyocyte apoptosis | Activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) | nih.gov |
| Preservation of endothelial function and attenuation of inflammation | Activation of adenosine receptors (A2A, A2B) following conversion of ADP to adenosine | mdpi.com |
| Restoration of ATP levels in viable ischemic cells | Exogenous adenosine (derived from ADP) can be used to resynthesize ATP | frontiersin.org |
Congestive Heart Failure Activity
The role of Adenosine 5'-diphosphate disodium salt in congestive heart failure (CHF) is primarily understood through its position in cellular energy metabolism as a precursor to ATP. The failing heart is often characterized by an energy deficit, making the modulation of purine (B94841) nucleotides a topic of investigation. caringsunshine.com Research has explored the administration of ATP with the rationale that it could improve myocardial energy status and contractility. caringsunshine.com Early studies on intravenous ATP showed some beneficial, albeit transient, hemodynamic effects, such as increased cardiac output and reduced systemic vascular resistance. caringsunshine.com
However, the therapeutic application is limited by the rapid metabolism of these nucleotides in the bloodstream and gut, necessitating intravenous infusion for any significant effect. caringsunshine.com There is a lack of robust, large-scale clinical data to support the long-term use of ATP or its derivatives like ADP in the management of CHF, and it is not a component of standard clinical guidelines. caringsunshine.com
It is also important to consider the "disodium salt" aspect of the compound in the context of heart failure. Patients with CHF are typically advised to restrict their sodium intake to manage fluid retention and blood pressure. nih.govmayoclinic.org High sodium intake is associated with adverse myocardial remodeling and can exacerbate heart failure symptoms. nih.gov Therefore, the contribution of the sodium ions from the salt form of the compound would be a consideration in any potential therapeutic context.
| Aspect | Observation | Reference |
| Therapeutic Rationale | Supplementation with ATP/ADP may help improve myocardial energy metabolism and contractility in the energy-deficient failing heart. | caringsunshine.com |
| Clinical Evidence | Limited to small, short-term studies showing transient hemodynamic benefits with intravenous ATP. Not incorporated into standard CHF management guidelines. | caringsunshine.com |
| Sodium Content | The "disodium salt" form is relevant as high sodium intake is generally contraindicated in heart failure management due to its effects on fluid balance and cardiac stress. | nih.govmayoclinic.org |
Neurological Functions and Disorders
Neuronal Effects and Extracellular Purine Dynamics
The concentration of ADP and other purines in the extracellular environment is tightly regulated but increases significantly during periods of high neuronal activity, metabolic stress, or brain injury such as ischemia. frontiersin.orgnih.gov This activity-dependent release positions ADP as a key signaling molecule that communicates the metabolic state of cells to their neighbors. Neurons and glial cells, such as astrocytes and microglia, all contribute to the dynamics of extracellular purines. nih.govnih.gov
Anti-apoptotic Action in Neuronal Cells
Extracellular ADP has been shown to exert direct neuroprotective effects by inhibiting apoptosis in neuronal cells. nih.gov A study using rat cerebellar granule cells demonstrated that extracellular ADP can prevent apoptosis induced by low potassium levels. nih.gov This anti-apoptotic action is proposed to occur through at least two primary mechanisms.
First, ADP interacts with cell surface purine receptors, leading to the inhibition of reactive oxygen species (ROS) production during the early stages of apoptosis. nih.gov This is supported by findings that show an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and a decrease in the ratio of oxidized to reduced glutathione (B108866) (GSSG/GSH) in the presence of ADP. nih.gov This protective effect can be blocked by purine receptor antagonists. nih.gov
Second, ADP helps to safeguard the function of the mitochondrial adenine (B156593) nucleotide translocator-1 (ANT-1), a protein that is often impaired early in the apoptotic process. nih.gov This may occur through the internalization of ADP into the cell, either directly or after its hydrolysis and subsequent resynthesis. nih.gov This protection of mitochondrial integrity is crucial for preventing the progression of the apoptotic cascade.
| Protective Mechanism | Key Findings | Reference |
| Inhibition of Oxidative Stress | ADP inhibits the production of Reactive Oxygen Species (ROS) and increases the activity of antioxidant enzymes (SOD, catalase). | nih.gov |
| Mitochondrial Protection | ADP safeguards the function of the adenine nucleotide translocator-1 (ANT-1), which is critical for mitochondrial integrity and is impaired in apoptosis. | nih.gov |
Implications in Neurodegenerative Disorders
The neuroprotective and neuromodulatory roles of ADP have significant implications for neurodegenerative disorders such as Alzheimer's disease. Research has shown that ADP can protect the mitochondrial protein ANT-1 from the toxic effects of two peptides central to Alzheimer's pathology: amyloid-beta 1-42 (Aβ1-42) and a fragment of the tau protein (NH2htau). nih.gov By counteracting the mitochondrial damage induced by these peptides, ADP may help mitigate a key aspect of neuronal cell death in the disease.
Furthermore, the broader field of adenosine diphosphate-ribosylation (ADPRylation) is increasingly recognized for its role in neurodegeneration. nih.govnih.gov This post-translational modification process, which uses nicotinamide (B372718) adenine dinucleotide (NAD+) to attach ADP-ribose units to proteins, is crucial for processes like DNA repair and cellular signaling. nih.govnih.gov Dysregulation of ADPRylation, often involving poly(ADP-ribose) polymerases (PARPs), contributes to protein aggregation and neuroinflammation, which are hallmarks of many neurodegenerative diseases. nih.govnih.gov Therefore, targeting pathways involving ADP and its derivatives represents a potential therapeutic avenue for these conditions. The general neuroprotective action of adenosine (derived from ADP) via A1 receptor activation has also been suggested as a potential target for treating neurodegenerative diseases. nih.gov
Inflammation and Immunity
Adenosine 5'-diphosphate (ADP) is a critical signaling molecule in the complex cascade of inflammation. It is released from various cell types upon tissue injury or stress, including activated platelets, immune cells, and necrotic cells. researchgate.netnih.gov While ADP itself can initiate certain inflammatory responses, such as platelet activation, its rapid conversion to adenosine by ectonucleotidases shifts its role towards the resolution of inflammation. wikipedia.orgchemicalbook.commpbio.com
Adenosine is largely considered a protective and homeostatic mediator that guards tissues against excessive damage during inflammatory events. nih.gov It exerts potent anti-inflammatory effects by modulating the function of numerous immune cells, including neutrophils, macrophages, and lymphocytes. mdpi.com This regulation is achieved through the activation of four G protein-coupled adenosine receptors: A1, A2A, A2B, and A3. encyclopedia.pub For instance, through A2A and A2B receptors, adenosine suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-1β, IL-6, and IL-12, while promoting the release of the anti-inflammatory cytokine IL-10. nih.govmdpi.comencyclopedia.pub
In macrophages, key cells in the inflammatory response, adenosine receptor activation inhibits the release of pro-inflammatory mediators. nih.gov Furthermore, stimulation of A2A and A2B receptors can induce a shift in macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which aids in tissue repair and healing. mdpi.com Research in diabetic mice has shown that local application of ADP can accelerate wound healing by reducing reactive oxygen species (ROS) and TNF-α levels, while increasing levels of IL-13, an anti-inflammatory cytokine. nih.gov
The process of ADP-ribosylation, where the ADP-ribose moiety is transferred to proteins, is also deeply involved in inflammation. nih.gov This process is catalyzed by Poly(ADP-ribose) polymerases (PARPs), which act as transcriptional regulators and are implicated in the pathogenesis of various inflammatory diseases. mdpi.com PARP1, a key member of this family, can act as a transcriptional coactivator for pro-inflammatory genes, and its inhibition has been shown to ameliorate inflammation in several chronic conditions. mdpi.comnih.gov
| Immune Cell/Mediator | Effect of Adenosine/Receptor Activation | Key Adenosine Receptor(s) Involved | Reference |
|---|---|---|---|
| M1 Macrophages | Suppresses production of pro-inflammatory cytokines | A2A, A2B, A3 | mdpi.com |
| Macrophages | Induces phenotypic switch from M1 to M2 | A2A, A2B | mdpi.com |
| Macrophages | Enhances expression of anti-inflammatory mediators (e.g., IL-10, VEGF) | A2A, A2B | mdpi.com |
| Neutrophils | Inhibits function | A2A | mdpi.com |
| Dendritic Cells | Regulates maturation and function | A1, A2A, A2B, A3 | nih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12) | Inhibits production/release | A2A, A2B | nih.govencyclopedia.pub |
| Anti-inflammatory Cytokines (IL-10) | Promotes release | A2A, A2B | nih.gov |
The immunomodulatory functions of the ADP-adenosine pathway are particularly significant in the context of cancer. The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which plays a critical role in helping cancer cells evade the immune system. nih.govencyclopedia.pub This extracellular adenosine exerts a potent immunosuppressive effect by interacting with various immune cells within the TME. encyclopedia.pub
Specifically, adenosine can inhibit the function of effector T cells, which are crucial for killing cancer cells, primarily through the engagement of A2A receptors. encyclopedia.pub It also promotes the expansion and activity of regulatory T cells (Tregs), a subset of T cells that suppress immune responses. nih.govencyclopedia.pub This creates an immunosuppressive shield that protects the tumor from immune attack. nih.gov Furthermore, adenosine contributes to tumor growth by repolarizing macrophages and dendritic cells towards an immunosuppressive phenotype and by promoting angiogenesis and extracellular matrix remodeling. encyclopedia.pub
Targeting the enzymatic pathways of ADP-ribosylation has emerged as a key strategy in cancer therapy. nih.gov Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have proven effective in treating certain cancers, particularly those with defects in DNA repair pathways. nih.govnih.gov Beyond their direct effects on cancer cells, PARP inhibitors also have immunomodulatory effects. mdpi.com Research suggests that PARP inhibition can alter antigen presentation and affect the expression of immune checkpoint ligands like PD-L1 on tumor cells, potentially making them more susceptible to immune attack. mdpi.com Consequently, combining PARP inhibitors with immune checkpoint blockade (ICB) therapies is being explored as a rational strategy to enhance anti-tumor immune responses and improve patient outcomes. nih.gov
Another therapeutic avenue involves adoptive T-cell therapy, where a patient's T cells are engineered to better recognize and fight cancer. One such therapy, ADP-A2M4, involves engineering T cells to express a T-cell receptor (TCR) that targets the MAGE-A4 cancer antigen. eurekalert.org Early clinical trials have shown that this approach can lead to tumor shrinkage in patients with various solid tumor types. eurekalert.org
| Immune Cell | Adenosine Receptor | Effect of Activation | Reference |
|---|---|---|---|
| Effector T Cells | A2A | Inhibition of anti-tumor function | encyclopedia.pub |
| Regulatory T (Treg) Cells | A2A | Expansion and enhanced suppressive activity | nih.govencyclopedia.pub |
| Macrophages | A2A, A2B | Repolarization to immunosuppressive M2 phenotype | encyclopedia.pub |
| Dendritic Cells (DCs) | A2A, A2B | Inhibition of maturation and antigen presentation | encyclopedia.pub |
| Natural Killer (NK) Cells | A2A | Inhibition of cytotoxic activity | encyclopedia.pub |
Other Physiological Systems
Adenosine 5'-diphosphate plays a significant role in modulating bladder smooth muscle contractility. nih.gov Studies have demonstrated that ADP can induce dose-dependent contractions of the bladder smooth muscle. nih.gov This contractile effect is specifically mediated through the P2Y12 receptor, as it can be blocked by a selective P2Y12 antagonist. nih.gov
The physiological activity of ADP in the bladder is temporally regulated by its breakdown into adenosine by ectonucleotidases. nih.gov Adenosine itself acts as a key modulator of bladder function, but its effects are distinct from those of ADP and are mediated by a different set of receptors (A1, A2A, A2B, and A3), which are all expressed in the bladder uroepithelium. nih.gov The activation of the A1 adenosine receptor, for example, can stimulate bladder activity by lowering the pressure threshold required for voiding. nih.gov This may be a protective mechanism to help flush injurious substances from the bladder. nih.gov
However, the role of adenosine can be context-dependent. In pathological conditions such as cyclophosphamide-induced cystitis, which causes bladder hyperactivity, activation of the A1 receptor was found to exacerbate the condition rather than alleviate it. nih.gov Conversely, in a rat model of Parkinson's disease, which is often associated with an overactive bladder, an antagonist for the A2A adenosine receptor was shown to effectively suppress bladder overactivity. nih.gov This suggests that enhanced A2A receptor-mediated signaling at a supraspinal level contributes to bladder overactivity in this condition. nih.gov
| Compound | Receptor | Effect on Bladder Smooth Muscle/Function | Reference |
|---|---|---|---|
| ADP | P2Y12 | Induces contraction | nih.gov |
| Adenosine (via Agonist) | A1 | Stimulates activity by lowering micturition threshold | nih.gov |
| Adenosine (via Agonist) | A1 | Exacerbates hyperactivity in cystitis models | nih.gov |
| Adenosine (via Antagonist) | A2A | Suppresses overactivity in Parkinson's disease models | nih.gov |
The ADP-adenosine signaling axis is a crucial regulator of neuromuscular function in the gastrointestinal (GI) tract, influencing contractility, peristalsis, and transit. nih.govnih.gov While ADP is the precursor, it is primarily its metabolite, adenosine, that exerts significant modulatory effects on gut motility through its interaction with adenosine receptors located on enteric nerves and smooth muscle cells. nih.govresearchgate.net
In general, adenosine acts to inhibit intestinal motility. nih.gov This inhibitory control is largely attributed to the activation of A1 adenosine receptors, which are found on enteric cholinergic nerves. nih.gov Activation of these presynaptic A1 receptors suppresses the release of excitatory neurotransmitters like acetylcholine, thereby depressing peristaltic reflexes and transit in both the small and large intestines. nih.gov
| Adenosine Receptor | Location | Primary Effect on Motility | Mechanism | Reference |
|---|---|---|---|---|
| A1 | Enteric Nerves (presynaptic) | Inhibitory | Inhibits release of excitatory neurotransmitters (e.g., Acetylcholine) | nih.govnih.gov |
| A1 | Smooth Muscle | Inhibitory/Relaxant | Direct action on muscle cells | nih.govnih.gov |
| A2A | Enteric Nerves | Indirectly Inhibitory | Recruitment of inhibitory nitrergic nerves | nih.gov |
| A2B | Smooth Muscle | Inhibitory/Relaxant | Direct action on muscle cells | nih.gov |
Research Methodologies and Applications
In Vitro Research Techniques
The utility of ADP disodium (B8443419) salt is particularly pronounced in controlled, in vitro settings, where it serves as a key reagent for dissecting complex biochemical pathways.
ADP disodium salt is fundamental to the study of numerous enzyme families. In kinase assays, the activity of protein kinases is often quantified by measuring the accumulation of ADP, which is produced as ATP is consumed during the phosphorylation of a substrate. nih.govnih.govresearchgate.net Various methods have been developed to detect ADP generation, including enzyme-coupled systems that convert ADP to a fluorescent or chemiluminescent signal. researchgate.netsigmaaldrich.com These ADP-based assays are considered universal for kinase activity studies because ADP is a common product. nih.gov
Conversely, ADP serves as a direct substrate for ATP synthase, and its conversion to ATP is a measure of the enzyme's activity. mpbio.comsigmaaldrich.com It is also a substrate for adenylate kinase, which catalyzes its conversion from adenosine (B11128) monophosphate (AMP). sigmaaldrich.com The compound is also central to studying the activity of ADPases (also known as apyrases), such as CD39L2, which hydrolyze ADP to AMP and inorganic phosphate (B84403). nih.govmpbio.comsigmaaldrich.com This reaction is itself used in coupled assays to measure the activity of other enzymes. nih.gov
Table 1: Role of ADP Disodium Salt in Enzymatic Assays
| Enzyme Class | Role of ADP | Assay Principle |
| Kinases | Product | Measurement of ADP accumulation as ATP is consumed. nih.govnih.gov |
| ATPases | Product | Measurement of ADP as a product of ATP hydrolysis. invivochem.com |
| ATP Synthases | Substrate | Measurement of ATP production from ADP. mpbio.comsigmaaldrich.com |
| ADPases | Substrate | Measurement of ADP hydrolysis to AMP. nih.govmpbio.com |
| Adenylate Kinase | Product/Substrate | Catalyzes the reversible reaction 2 ADP ↔ ATP + AMP. sigmaaldrich.comresearchgate.net |
As a central component of energy metabolism, ADP is critical for in vitro studies of cellular respiration. chemimpex.commedchemexpress.com The process of oxidative phosphorylation in mitochondria is tightly regulated by the relative concentrations of ADP and ATP. The addition of ADP to isolated mitochondria stimulates oxygen consumption, a key indicator of respiratory chain activity. This principle is utilized in mito stress tests, where ADP is added to assess mitochondrial function. sigmaaldrich.com The interconversion of ADP and ATP is essential for driving metabolic pumps and numerous biosynthetic reactions. abcam.com In photosynthesis research, the ratio of ATP to ADP in chloroplasts is similarly crucial for regulating the light-dependent reactions.
ADP is a well-established extracellular signaling molecule that acts through purinergic receptors, particularly the P2Y family of G protein-coupled receptors. ruifuchemical.commpbio.com Its application in in vitro studies is vital for dissecting these signaling cascades. The binding of ADP to its receptors, such as P2Y1 and P2Y12 on platelets, initiates a series of intracellular events. mpbio.comsigmaaldrich.com Researchers use ADP disodium salt to stimulate cells and measure downstream responses. For instance, stimulating cells with ADP can induce a rise in intracellular calcium concentrations ([Ca2+]i), which can be visualized and quantified using Ca2+ imaging techniques. invivochem.com Furthermore, ADP stimulation has been shown to lead to elevated levels of cyclic adenosine monophosphate (cAMP) in certain cell types, providing a measurable endpoint for pathway activation. invivochem.com
ADP disodium salt is a classic and potent platelet agonist, making it an indispensable tool in hematology research. sigmaaldrich.com It is widely used to induce platelet aggregation in vitro to study the mechanisms of hemostasis and thrombosis. invivochem.com In a technique known as aggregometry, often performed using the Born method, a platelet-rich plasma sample is stirred in a cuvette, and its light transmittance is measured. nih.gov The addition of ADP disodium salt causes platelets to aggregate, leading to an increase in light transmission that is proportional to the extent of aggregation. nih.gov This method is frequently used to assess the antiplatelet activity of novel compounds, with ADP serving as the positive control to initiate aggregation. sigmaaldrich.com More advanced flow-through systems also use ADP to study platelet aggregation under conditions that mimic physiological blood flow. nih.gov
In cell culture, maintaining cellular energy charge is critical for growth and viability. chemimpex.com While ATP is often added directly to media, its regeneration from ADP is a key area of research. nih.gov In vitro ATP regeneration systems have been developed using enzymes like acetate (B1210297) kinase and adenylate kinase to continuously convert ADP back into ATP. nih.gov This approach can supply the necessary energy for various bioreactor applications and long-term cell culture studies. nih.gov The use of ADP disodium salt is implicit in these systems as the direct precursor for regenerated ATP. Furthermore, ADP itself is used in cell culture to study its effects on cell growth, differentiation, and gene expression. ruifuchemical.com
In Vivo Research Models
The role of ADP disodium salt extends to in vivo research, where its effects can be studied within a whole organism. In a full-thickness excisional wound model in diabetic mice, local application of ADP was found to accelerate wound healing. nih.gov The study showed that ADP improved the formation of new tissue, increased collagen deposition, and enhanced the production of transforming growth factor-β (TGF-β). nih.gov These pro-healing effects were mediated through the activation of P2Y12 and P2Y1 receptors. nih.gov In another in vivo application, a chemically related analog of ADP was used to induce inflammation in a rodent model of pleurisy, demonstrating its role in inflammatory processes. rndsystems.com These studies highlight the function of ADP as an important signaling molecule in tissue repair and inflammation. nih.gov
Analytical and Diagnostic Applications
Beyond its use in fundamental research models, Adenosine 5'-diphosphate disodium salt is a standard and indispensable component in several established analytical and diagnostic procedures.
Adenosine 5'-diphosphate is a primary agonist used in the laboratory to assess platelet function. biodatacorp.com When platelets are activated, they release ADP from their dense granules, which then binds to P2Y1 and P2Y12 receptors on nearby platelets, amplifying the activation signal and leading to aggregation. biodatacorp.commpbio.com
This physiological role is leveraged in several key laboratory tests:
Platelet Aggregometry: This is the gold-standard test for platelet function. ADP is added to a sample of platelet-rich plasma, and the resulting aggregation is measured by a change in light transmittance. nih.gov This test is used to diagnose various platelet-related bleeding disorders and to monitor the effectiveness of antiplatelet therapies, such as clopidogrel (B1663587), which specifically block the P2Y12 ADP receptor. biodatacorp.comnih.gov
Positive Control: In research and clinical assays evaluating potential antiplatelet agents, ADP disodium salt is frequently used as a positive control to ensure the test system is working correctly and to provide a benchmark against which the inhibitory activity of a new compound can be measured.
Heparin-Induced Thrombocytopenia (HIT): Studies have shown that the platelet aggregation induced by sera from patients with HIT is critically dependent on the release of ADP and subsequent signaling through its receptor. ashpublications.org The use of ADP receptor antagonists can block this aggregation in laboratory tests, highlighting ADP's central role in this pathological process. ashpublications.org
The reliable and potent effect of ADP on platelets makes its disodium salt form an essential reagent for hematological diagnostics and research. biodatacorp.comahajournals.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of purines from biological samples. helixchrom.com For adenine (B156593) nucleotides like ADP, the most commonly cited detection method is UV or Photodiode Array (PDA) detection, typically monitoring absorbance at or near 254-260 nm. nih.govemory.edu These methods are robust for resolving and quantifying biologically relevant purines such as ATP, ADP, AMP, and their metabolites. emory.edu
HPLC coupled with Electrochemical Detection (HPLC-ECD) is another powerful analytical technique known for its high sensitivity. While HPLC-ECD is frequently used for the analysis of electrochemically active compounds like monoamine neurotransmitters and certain amino acids, its application is less commonly documented for purines like ADP in the reviewed literature. emory.edu One available protocol describes an HPLC system for analyzing monoamines using an electrochemical detector, while a separate method using a PDA detector is detailed for purine (B94841) analysis, suggesting a distinction in the preferred methodology for these different classes of compounds. emory.edu
The general principle for any HPLC-based quantification of ADP involves:
Extraction of nucleotides from the cellular or tissue sample.
Separation from other cellular components on a specialized column (e.g., reverse-phase C18). nih.govucl.ac.uk
Detection and quantification by comparing the signal (e.g., UV absorbance) to that of known standards. emory.edu
This approach provides a reliable means to measure the precise concentrations of ADP, which is vital for calculating the adenylate energy charge of a cell. researchgate.netucl.ac.uk
To facilitate the rapid and high-throughput measurement of ADP, numerous commercial assay kits are available. These kits are widely used in academic research and drug discovery to assess cell health, metabolism, and the effects of various treatments. bioassaysys.comabcam.com
The kits typically operate on a sequential enzymatic reaction principle and are available in various detection formats:
Bioluminescent Assays: These are among the most sensitive methods. The assay is performed in two steps. First, any pre-existing ATP in the sample reacts with luciferin (B1168401) in the presence of luciferase to produce a light signal, which is measured. Second, an enzyme (e.g., pyruvate (B1213749) kinase) is added to convert all the ADP in the sample into ATP. This newly generated ATP then reacts with the luciferin/luciferase system to produce a second light signal. The amount of ADP is calculated from the difference between the second and first light measurements. bioassaysys.comsigmaaldrich.com
Fluorometric/Colorimetric Assays: These kits also use an enzymatic reaction where ADP is first converted to an intermediate like pyruvate. This intermediate is then used in a subsequent reaction to generate a fluorescent or colored product. The intensity of the fluorescence (e.g., Ex/Em = 535/587 nm) or color (e.g., OD 570 nm) is directly proportional to the amount of ADP in the initial sample. abcam.comcellbiolabs.com
These kits provide a convenient "mix-and-read" format suitable for microplate readers, allowing for the efficient analysis of many samples from cell lysates, tissues, serum, and plasma. sigmaaldrich.comcellbiolabs.com
Table 3: Comparison of Commercial ADP Assay Kit Technologies
| Assay Technology | Principle | Detection Method | Sensitivity | Key Features |
| Bioluminescent | Two-step enzymatic conversion of ADP to ATP, followed by luciferase-luciferin reaction. | Chemiluminescence | High (as low as 0.02 µM) | "Mix-incubate-measure" format, very sensitive, suitable for high-throughput screening (HTS). bioassaysys.comsigmaaldrich.com |
| Fluorometric | ADP is converted to pyruvate, which then generates a fluorescent product (e.g., resorufin). | Fluorescence (e.g., Ex/Em 535/587 nm) | High (e.g., 3.1 µM) | Stable signal, does not require a luminometer, suitable for standard microplate readers. cellbiolabs.comfujifilm.com |
| Colorimetric | ADP is converted to pyruvate, which then generates a colored product. | Absorbance (e.g., 570 nm) | Moderate (e.g., 1 µM) | Simple, uses common laboratory equipment (spectrophotometer), stable reagents. abcam.com |
Therapeutic and Biotechnological Aspects
Drug Development and Screening
Adenosine (B11128) 5'-diphosphate (ADP) disodium (B8443419) salt is a crucial molecule in the fields of pharmacology and biotechnology, serving as a key tool in the development and screening of novel therapeutic agents. Its fundamental role in physiological processes, particularly hemostasis and cellular energy metabolism, makes it an important target and reagent in drug discovery.
Adenosine 5'-diphosphate is a primary agonist for platelets, released from dense granules upon platelet activation and from damaged cells at the site of vascular injury. sigmaaldrich.combiodatacorp.com This release triggers a cascade of events leading to further platelet aggregation and the formation of a thrombus. biodatacorp.comwikipedia.org Due to this central role, ADP disodium salt is widely utilized in in vitro and ex vivo assays to screen for and characterize potential antithrombotic drugs. biodatacorp.comnih.gov
In these screening platforms, researchers induce platelet aggregation using a controlled concentration of ADP disodium salt. nih.gov The efficacy of a candidate drug is then measured by its ability to inhibit this ADP-induced aggregation. biodatacorp.com This methodology is fundamental in the early stages of developing antiplatelet therapies, which are critical for preventing and treating conditions like myocardial infarction and stroke. wikipedia.orgahajournals.org The interaction of ADP with its platelet receptors is a very important factor in thrombogenesis, making it a prime target for antithrombotic drugs. nih.gov
Platelets have two key G-protein-coupled receptors for ADP: P2Y1 and P2Y12. nih.govnbinno.com While the P2Y1 receptor is involved in initiating platelet shape change and aggregation, the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response. nih.govnih.gov The P2Y12 receptor, which is coupled to Gi proteins, inhibits adenylyl cyclase when activated by ADP, leading to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org This reduction in cAMP promotes platelet activation and thrombus formation. wikipedia.orgahajournals.org
Given its nearly exclusive expression on platelets, the P2Y12 receptor is an ideal and well-established target for antithrombotic therapies. nih.gov Drugs that antagonize this receptor block the binding of ADP, thereby preventing platelet activation and aggregation. wikipedia.orgpatsnap.com These agents are a cornerstone in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI). wikipedia.orgpatsnap.com The development of P2Y12 antagonists has evolved significantly over time, leading to more potent and reliable agents. nih.gov
Below is a table of notable P2Y12 receptor antagonists:
| Drug Name | Class | Mechanism of Action | Key Characteristics |
|---|---|---|---|
| Ticlopidine | Thienopyridine | Irreversible antagonist | First-generation; use is limited due to adverse effects. wikipedia.orgnih.gov |
| Clopidogrel (B1663587) | Thienopyridine | Irreversible antagonist | Second-generation; widely used but has interindividual variability in response. wikipedia.orgnih.govnih.gov |
| Prasugrel | Thienopyridine | Irreversible antagonist | More potent and has a faster onset of action compared to clopidogrel. wikipedia.orgnih.gov |
| Ticagrelor (B1683153) | Non-Thienopyridine | Reversible antagonist | Acts directly without needing metabolic activation, leading to faster onset and offset of action. wikipedia.orgbmj.com |
| Cangrelor | Non-Thienopyridine | Reversible antagonist | An intravenous agent with a very rapid onset and reversal of platelet inhibition. wikipedia.orgnih.gov |
While P2Y12 inhibitors are effective, targeting only one ADP receptor may not achieve complete and consistent platelet inhibition. mdpi.com Research has shown that the P2Y1 and P2Y12 receptors work in concert to achieve full ADP-mediated platelet activation. nih.gov The P2Y1 receptor initiates the aggregation, while P2Y12 is responsible for amplifying and stabilizing the platelet plug. nih.gov
This understanding has spurred the development of drugs that antagonize both receptors simultaneously. mdpi.com A dual P2Y1/P2Y12 antagonist could offer a more potent and rapid antithrombotic effect. nih.gov One such agent under investigation is GLS-409, a diadenosine tetraphosphate derivative, which has shown efficacy in inhibiting platelet aggregation by blocking both receptors. nih.govmdpi.com This dual-target approach may represent a significant advancement in antiplatelet therapy, potentially overcoming some limitations of single-receptor antagonists. mdpi.comahajournals.org
Beyond its role in thrombosis, ADP is a central molecule in cellular energy transfer and metabolism. nbinno.comchemimpex.com It is the precursor to Adenosine Triphosphate (ATP), the primary energy currency of the cell. nbinno.com The ratio of ATP to ADP is a critical indicator of the cell's energetic state. wikipedia.org Because of this fundamental role, ADP disodium salt is a valuable tool in drug discovery for metabolic disorders. chemimpex.com Researchers utilize it in enzymatic assays to study the kinetics of kinases and other enzymes involved in metabolic pathways. chemimpex.com By studying how potential drug compounds affect ADP-related processes, scientists can identify new therapeutics for diseases characterized by metabolic dysfunction. chemimpex.com
Cancer: Altered energy metabolism is a hallmark of cancer cells. nih.gov Tumors often create an adenosine-rich, immunosuppressive microenvironment through the increased release and subsequent breakdown of ATP and ADP. rutgers.edunih.gov This process involves ectonucleotidases that convert ATP/ADP into adenosine, which can then suppress the anti-tumor functions of immune cells. researchgate.net Therefore, the metabolic pathways involving ADP are significant therapeutic targets in oncology. rutgers.edunih.gov Strategies are being developed to disrupt cancer energy metabolism and to counteract the immunosuppressive effects of the ATP-ADP-adenosine axis, aiming to enhance the efficacy of immunotherapies. rutgers.eduresearchgate.net
Neurodegenerative Disorders: A growing body of evidence indicates that impaired brain energy metabolism is a key factor in the cause and progression of neurodegenerative disorders such as Alzheimer's disease. nih.govnih.gov The brain has a high energy demand, relying on a continuous supply of ATP generated primarily through oxidative phosphorylation, a process in which ADP is converted to ATP. nih.govmdpi.com In neurodegenerative conditions, brain glucose metabolism deteriorates, leading to an energy deficit. nih.gov Therapeutic strategies are now being explored that aim to rescue brain energetics. nih.govnews-medical.net These approaches focus on improving mitochondrial function and restoring the balance of the ATP/ADP cycle to protect neurons and maintain cognitive health. mdpi.commdpi.com
Biomanufacturing and Enzyme-Catalyzed Reactions
In the realm of biomanufacturing and biotechnology, enzyme-catalyzed reactions are fundamental. Many of these processes are energy-dependent and are powered by the hydrolysis of ATP to ADP, which releases energy to drive the reactions. tocris.com Subsequently, ADP is re-phosphorylated back to ATP in a continuous cycle. khanacademy.org
Adenosine 5'-diphosphate disodium salt is a critical substrate for enzymes like ATP synthase, which harnesses energy to generate ATP. quora.com Conversely, it is the product of reactions catalyzed by ATPases, which break down ATP to release energy for cellular work. tocris.com Therefore, ADP is an essential component in cell-free and cell-based biomanufacturing systems that rely on cellular energy machinery. It is used in enzymatic assays and bioreactors to study, control, and optimize energy-dependent biosynthetic processes. The ATP-ADP cycle is a core component of energy coupling in biological systems, allowing energetically unfavorable reactions to proceed by linking them to the energy-releasing hydrolysis of ATP. khanacademy.org
Role in ATP Regeneration Systems
Adenosine 5'-diphosphate (ADP) disodium salt is a cornerstone molecule in cellular energy metabolism, primarily serving as the direct precursor to adenosine triphosphate (ATP), the universal energy currency of the cell. nbinno.com The conversion of ADP to ATP is a fundamental process that powers a vast array of biochemical reactions essential for life. nbinno.com In biotechnology, harnessing this process is crucial for developing ATP regeneration systems. These systems are designed to continuously supply ATP for energy-dependent enzymatic reactions in vitro, which is vital for applications in biocatalysis, diagnostics, and synthetic biology.
Key Components of In Vitro ATP Regeneration Systems:
ADP Substrate: this compound is the essential phosphate (B84403) acceptor.
Phosphate Donor: A high-energy phosphate compound (e.g., phosphoenolpyruvate, acetyl phosphate) provides the phosphate group.
Kinase Enzyme: An enzyme (e.g., pyruvate (B1213749) kinase, acetate (B1210297) kinase) catalyzes the transfer of the phosphate group from the donor to ADP.
This cyclical system allows for the sustained activity of ATP-dependent enzymes, which would otherwise be limited by the depletion of ATP and the accumulation of inhibitory ADP.
| Enzyme System | Phosphate Donor | Reaction Catalyzed | Application Area |
|---|---|---|---|
| Pyruvate Kinase | Phosphoenolpyruvate (PEP) | ADP + PEP → ATP + Pyruvate | Biocatalysis, Enzymatic Synthesis |
| Acetate Kinase | Acetyl Phosphate | ADP + Acetyl-P → ATP + Acetate | Protein Synthesis, Metabolic Engineering |
| Creatine Kinase | Phosphocreatine | ADP + Phosphocreatine → ATP + Creatine | Biochemical Assays, Diagnostics |
Cofactor in Enzymatic Assays
This compound is a critical reagent in numerous enzymatic assays, where it functions either as a substrate or a regulatory cofactor. chemimpex.com Its involvement is central to studying the kinetics and activity of a wide range of enzymes, particularly kinases, which are enzymes that catalyze the transfer of phosphate groups. chemimpex.com
In many diagnostic and research assays, the concentration of a particular substrate or the activity of an enzyme is determined by coupling the reaction to the production or consumption of ADP or ATP. For instance, ADP is used in assays for determining the activity of enzymes such as creatine kinase, glutamate dehydrogenase, and pyruvate kinase. creative-enzymes.com The change in concentration of ADP or its conversion to ATP can be monitored using various detection methods, including spectrophotometry and fluorescence.
Researchers utilize ADP disodium salt to investigate signal transduction pathways, metabolic regulation, and enzyme kinetics. nbinno.com Its purity and stability make it a reliable component for achieving accurate and reproducible results in these laboratory settings. nbinno.com
| Enzyme Assay | Role of ADP | Principle of Assay |
|---|---|---|
| Creatine Kinase (CK) | Substrate | Measures the rate of ATP formation from ADP and phosphocreatine, often coupled to a subsequent reaction that can be monitored spectrophotometrically. |
| Glutamate Dehydrogenase (GLDH) | Activator/Product | Used in coupled assays where the product of a primary reaction leads to the GLDH-catalyzed conversion of α-ketoglutarate, consuming NADH. ADP can act as an allosteric activator. |
| Pyruvate Kinase (PK) | Substrate | Measures the conversion of phosphoenolpyruvate and ADP to pyruvate and ATP. The reaction is often coupled to lactate dehydrogenase, which oxidizes NADH. |
Potential for Novel Therapeutic Interventions
Modulation of Purinergic System in Disease
Extracellular adenosine 5'-diphosphate is a key signaling molecule in the purinergic system, which modulates a wide array of physiological and pathological processes. nih.gov ADP exerts its effects by activating specific P2Y family receptors, which are G protein-coupled receptors. wikipedia.org The most notable of these are the P2Y1, P2Y12, and P2Y13 receptors. nbinno.com The interaction of ADP with these receptors is crucial for processes like platelet aggregation, neurotransmission, and immune responses. nbinno.comnih.gov
Dysregulation of ADP-mediated purinergic signaling is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neuroinflammatory conditions, and mood disorders. nih.govfrontiersin.org For example, the activation of P2Y1 and P2Y12 receptors on platelets by ADP is a critical step in thrombus formation, making these receptors prime targets for antiplatelet drugs used in the treatment of cardiovascular diseases. nbinno.comnbinno.com In the central nervous system, purinergic signaling helps regulate the release of neurotransmitters like glutamate and dopamine, and its modulation is being explored for potential treatments of conditions such as bipolar disorder. nih.gov The therapeutic potential of modulating the purinergic system lies in developing agonists or antagonists that can selectively target specific ADP receptors to either mimic, enhance, or inhibit their downstream effects.
| ADP Receptor | Location/Function | Associated Disease States | Therapeutic Strategy |
|---|---|---|---|
| P2Y1 | Platelets, Neurons, Smooth Muscle | Thrombosis, Neuropathic Pain | Antagonists to prevent platelet aggregation |
| P2Y12 | Platelets, Microglia | Thrombosis, Neuroinflammation | Antagonists (e.g., clopidogrel) are widely used antiplatelet agents |
| P2Y13 | Astrocytes, Liver Cells | Liver Disease, Neurological Disorders | Modulation of receptor activity to influence cellular metabolism and function |
Strategies for Targeting Extracellular Adenosine Metabolism in Cancer
In the tumor microenvironment (TME), extracellular concentrations of purine (B94841) nucleotides and nucleosides are significantly altered. nih.gov Dying or stressed cancer cells release large amounts of ATP, which is subsequently broken down into ADP. nih.gov Both extracellular ATP and ADP can initially promote anti-tumor immune responses. However, these molecules are rapidly metabolized by a cascade of cell-surface enzymes, known as ectonucleotidases, primarily CD39 and CD73. nih.govfrontiersin.org
CD39 converts ATP and ADP into adenosine monophosphate (AMP). Subsequently, CD73 hydrolyzes AMP into adenosine. frontiersin.org The accumulation of adenosine within the TME is profoundly immunosuppressive. nih.gov Adenosine acts on A2A and A2B receptors on immune cells, such as T cells and natural killer cells, impairing their ability to attack and eliminate cancer cells. researchgate.net This adenosine-rich environment is a major mechanism of immune evasion used by tumors. nih.gov
A promising strategy in cancer immunotherapy is to target this metabolic pathway to prevent the production of immunosuppressive adenosine. By inhibiting ectonucleotidases like CD39, the breakdown of pro-inflammatory ATP and ADP is blocked, and the generation of adenosine is prevented. nih.gov This approach aims to shift the balance within the TME from an immunosuppressive state to an immune-active one, thereby enhancing the efficacy of other cancer treatments, including checkpoint inhibitors. nih.govnih.gov
| Enzyme/Molecule | Function in Tumor Microenvironment | Therapeutic Strategy |
|---|---|---|
| Extracellular ADP | Product of ATP hydrolysis by CD39; substrate for further conversion to AMP. Can have transient pro-inflammatory effects. | Prevent its degradation to maintain a pro-inflammatory state and block the pathway to adenosine. |
| CD39 (Ectonucleoside triphosphate diphosphohydrolase 1) | Hydrolyzes extracellular ATP and ADP to AMP. | Inhibition with small molecules or antibodies to preserve ATP/ADP levels and prevent AMP formation. |
| CD73 (Ecto-5'-nucleotidase) | Hydrolyzes AMP to immunosuppressive adenosine. | Inhibition to block the final step of adenosine production, reducing immunosuppression. |
| Adenosine | Activates A2A/A2B receptors on immune cells, leading to potent immunosuppression. | Blockade of adenosine receptors (e.g., A2A antagonists) to restore anti-tumor immunity. |
Future Directions and Emerging Research Areas
Unraveling Complex Purinergic Signaling Networks
Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, including ADP and ATP. wikipedia.org This intricate network involves the release of these molecules into the extracellular space, their interaction with specific purinergic receptors, and their subsequent degradation by ectonucleotidases. wikipedia.orgresearchgate.net A key area of future research is to further elucidate the complex web of interactions within these signaling pathways.
Extracellular ATP and related nucleotides are sequentially hydrolyzed to ADP and then to adenosine (B11128) monophosphate (AMP) by enzymes like CD39. researchgate.net Subsequently, AMP is converted to adenosine by CD73. researchgate.net This enzymatic cascade, often referred to as the CD39-adenosinergic axis, plays a critical role in balancing the pro-inflammatory and pro-thrombotic effects of ATP and ADP with the generally anti-inflammatory and anti-platelet actions of adenosine. researchgate.netresearchgate.netnih.gov
ADP itself activates a family of P2Y receptors, with P2Y1, P2Y12, and P2Y13 being the primary subtypes responsive to this nucleotide. pitt.edu These G protein-coupled receptors have distinct and sometimes opposing effects. For instance, the P2Y1 receptor is Gq-coupled and its activation is typically pro-nociceptive, while the P2Y12 and P2Y13 receptors are Gi/o-coupled and their activation is often anti-nociceptive. pitt.edu Understanding the nuanced signaling cascades downstream of each receptor subtype is a critical area of ongoing investigation. pitt.edu For example, on platelets, the P2Y1 receptor initiates aggregation and shape change, while the P2Y12 receptor is crucial for a full aggregation response and the stabilization of the platelet plug. ahajournals.org
Future research will likely focus on mapping the spatial and temporal dynamics of these signaling networks in various physiological and pathological contexts. This includes understanding how the expression and activity of different purinergic receptors and ectonucleotidases are regulated in different cell types and tissues.
Investigating Interplay of ADP with Other Signaling Molecules
The biological effects of ADP are not mediated in isolation but are part of a broader signaling landscape where it interacts with a multitude of other molecules. A significant area of research is the interplay between ADP and its precursor, ATP, as well as its breakdown product, adenosine.
ATP and ADP can both act on purinergic receptors, sometimes with competing or synergistic effects. For example, on the cardiac ryanodine receptor, both ATP and ADP can activate the channel, but ATP does so with a greater affinity and efficacy. nih.gov In this context, ADP acts as a partial agonist. nih.gov In contrast, in platelet aggregation, both ATP and ADP play roles, with ADP being a key agonist for P2Y1 and P2Y12 receptors, while ATP can act as an antagonist at some P2Y receptors, helping to limit thrombus formation. nih.gov
The conversion of ADP to adenosine by ecto-enzymes is a critical point of crosstalk between the P2 (ATP/ADP) and P1 (adenosine) receptor signaling pathways. researchgate.net Adenosine generally has opposing effects to ADP, particularly in the context of platelet activation, where it acts as an inhibitor. nih.govwikipedia.org This interplay is crucial for the fine-tuning of physiological responses like hemostasis and inflammation. nih.gov
Furthermore, purinergic signaling pathways are known to crosstalk with other receptor systems. For instance, ATP-activated purinergic receptors can amplify the intracellular calcium signaling response of other G protein-coupled receptors (GPCRs), such as chemokine receptors. nih.gov This suggests a cooperative mechanism where the release of ATP alongside other signaling molecules can synergistically enhance cellular responses. nih.gov Future investigations will likely uncover more instances of such interplay, revealing a highly integrated signaling network.
Development of Advanced Research Tools and Methodologies
Advancements in our understanding of ADP signaling are intrinsically linked to the development of sophisticated tools and methodologies to study its dynamics in real-time and with high spatial resolution. A major focus in this area has been the creation of fluorescent biosensors for ADP.
One successful approach has been the development of reagentless biosensors derived from a bacterial actin homologue, ParM. nih.govacs.org These sensors are engineered to undergo a conformational change upon binding ADP, which is then coupled to a significant change in the fluorescence of an attached dye. nih.govacs.org Different versions of these ParM-based sensors have been created with varying affinities for ADP and distinct optical properties, making them suitable for a range of applications, from mechanistic studies requiring high sensitivity and time resolution to high-throughput screening assays. researchgate.net
Another promising avenue is the development of genetically encoded sensors. mdpi.comresearchgate.netnih.gov These sensors can be expressed directly in living cells, allowing for the real-time monitoring of ADP levels and dynamics in a physiological context. nih.gov For example, Förster resonance energy transfer (FRET)-based sensors have been designed to detect poly-(ADP-ribose), a post-translational modification involving ADP-ribose units. mdpi.comresearchgate.net The development of sensors like "Perceval" allows for the real-time monitoring of the cytosolic ATP/ADP ratio in living cells. nih.gov The ADPrime biosensor is another example, designed for the ratiometric imaging of extracellular ADP. ucsd.edu
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide another powerful tool for quantifying ADP production, particularly in the context of enzyme activity assays for kinases and ATPases. promega.de These assays are highly sensitive and amenable to high-throughput screening, facilitating drug discovery efforts. promega.debmglabtech.com
The table below summarizes some of the key research tools developed for studying ADP:
| Tool Type | Principle | Key Features | Example(s) |
| Fluorescent Biosensors | Conformational change upon ADP binding alters fluorescence of a conjugated dye. | High sensitivity, real-time detection, suitable for in vitro assays. | MDCC-ParM, Tetramethylrhodamine-labeled ParM nih.govacs.org |
| Genetically Encoded Sensors | FRET or other protein-based mechanisms to report on ADP or poly(ADP-ribose) levels. | Real-time monitoring in living cells, spatial and temporal resolution. | sPARroW, pARS, Perceval, ADPrime mdpi.comresearchgate.netnih.govucsd.edu |
| Luminescent Assays | Enzyme-coupled reactions that produce a luminescent signal proportional to the amount of ADP. | High sensitivity, suitable for high-throughput screening of enzyme inhibitors. | ADP-Glo™ Kinase Assay promega.de |
Future efforts in this area will likely focus on improving the specificity, sensitivity, and dynamic range of these sensors, as well as developing new tools for imaging ADP in different subcellular compartments and in vivo.
Translational Research from Bench to Clinic
A major goal of research into ADP signaling is to translate fundamental discoveries into clinical applications. A prime example of this is the development of antiplatelet therapies that target ADP receptors, particularly the P2Y12 receptor. nih.govnih.gov
P2Y12 receptor antagonists are a cornerstone of treatment for patients with acute coronary syndromes and those undergoing percutaneous coronary interventions to prevent thrombotic events. nih.gov The thienopyridine class of drugs, which includes clopidogrel (B1663587) and prasugrel, are irreversible inhibitors of the P2Y12 receptor. nih.govnih.gov More recent developments have led to reversible P2Y12 antagonists like ticagrelor (B1683153) and cangrelor. nih.govnih.gov
The table below provides an overview of some key P2Y12 receptor antagonists:
| Drug | Class | Mechanism of Action | Key Characteristics |
| Clopidogrel | Thienopyridine | Irreversible P2Y12 antagonist | Widely used, but with variability in patient response. nih.govnih.gov |
| Prasugrel | Thienopyridine | Irreversible P2Y12 antagonist | More potent and rapid onset than clopidogrel, but with a higher bleeding risk in some patients. nih.govoup.com |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Reversible P2Y12 antagonist | Oral agent with a faster onset and offset of action than clopidogrel. nih.govoup.com |
| Cangrelor | ATP analogue | Reversible P2Y12 antagonist | Intravenous agent with a very rapid onset and offset of action. nih.govnih.gov |
| Elinogrel | Sulphonylurea derivative | Reversible P2Y12 antagonist | In clinical development, can be administered orally or intravenously. nih.gov |
Ongoing translational research is focused on developing new and improved P2Y12 antagonists with a better balance of efficacy and safety, as well as strategies to overcome resistance to existing antiplatelet drugs. nih.gov Furthermore, the role of ADP signaling in other disease areas, such as inflammation, cancer, and neurological disorders, is an active area of investigation with the potential for new therapeutic interventions. nih.govnih.govroyalsocietypublishing.org
Exploration of ADP Analogues and Derivatives
The development of ADP analogues and derivatives is a key strategy for both basic research and therapeutic applications. By modifying the structure of ADP, researchers can create molecules with altered affinity and selectivity for different purinergic receptors, as well as improved stability and pharmacokinetic properties.
In the realm of antiplatelet therapy, the development of novel P2Y12 receptor antagonists that are analogues of ADP or ATP has been a successful approach. nih.gov Cangrelor, for example, is an ATP analogue that acts as a potent and reversible P2Y12 inhibitor. nih.gov
Researchers are also exploring other classes of ADP derivatives. For instance, diadenosine tetraphosphate derivatives are being investigated as a new class of antiplatelet agents. mdpi.com These compounds show promise in preclinical studies and are anticipated to undergo further clinical development. mdpi.com
The synthesis and characterization of new ADP analogues will continue to be a vibrant area of research. These efforts will not only provide valuable tools for dissecting the complexities of purinergic signaling but also hold the potential for the development of novel therapeutics for a range of diseases where ADP signaling plays a critical role.
Q & A
Q. How can adenosine 5'-diphosphate disodium salt (ADP-Na₂) be accurately quantified in biological samples?
A hydrophilic interaction liquid chromatography (HILIC) method coupled with mass spectrometry is recommended for precise quantification. This approach minimizes matrix interference and improves sensitivity for ADP in complex biological fluids. Critical steps include sample preparation with acetonitrile for protein precipitation and calibration using ADP sodium salt standards . Spectrophotometric validation at 260 nm (molar absorptivity ~15,000 M⁻¹cm⁻¹) ensures purity, with absorbance ratios (A250/A260: 0.76–0.80; A280/A260: 0.15–0.17) confirming minimal contaminants .
Q. What protocols are recommended for preparing ADP-Na₂ solutions in enzymatic assays?
Dissolve ADP-Na₂ in deionized water (20–60 mM stock solutions), adjusting to pH 7.0–7.5 using 1 M NaOH to stabilize nucleotide integrity . Fresh preparation is critical to avoid hydrolysis. For kinase assays (e.g., acetate kinase), combine ADP with ATP-regenerating systems (e.g., creatine phosphate/creatine kinase) to maintain constant substrate levels . Store aliquots at –20°C, avoiding freeze-thaw cycles to prevent degradation .
Q. How should ADP-Na₂ be incorporated into chromatographic analyses of purine metabolites?
Use reverse-phase HPLC with UV detection (λ = 254–260 nm) for simultaneous quantification of ADP, ATP, and AMP. Mobile phases typically include potassium phosphate buffer (pH 6.5) and methanol or acetonitrile. Pre-column derivatization is unnecessary, but ion-pairing agents (e.g., tetrabutylammonium) enhance resolution . Validate retention times against certified reference standards.
Advanced Research Questions
Q. How can contradictory results in ADP-induced platelet aggregation studies be resolved?
Discrepancies often arise from receptor-specific interactions (e.g., P2Y1 vs. P2Y12) or variable intracellular calcium ([Ca²⁺]i) responses. For example, 10 µM ADP-Na₂ activates P2Y1 receptors, triggering transient [Ca²⁺]i spikes in human platelets, while P2Y12 inhibition blocks sustained aggregation . Standardize donor platelet preparation (e.g., anticoagulant choice: citrate vs. heparin), and confirm ADP purity (>98%) to exclude ATP/AMP contamination, which alters signaling .
Q. What experimental designs optimize ADP recycling in multi-enzyme systems?
Couple ADP-generating reactions (e.g., hexokinase) with ATP synthases (e.g., pyruvate kinase) to regenerate ATP and maintain steady-state ADP levels. For example, in glycogen synthesis assays, ADP-glucose (ADPG) disodium salt serves as a glycosyl donor, with ADP recycled via phosphoenolpyruvate/pyruvate kinase systems . Monitor pH (7.4–7.8) and magnesium concentrations (2–5 mM) to stabilize enzyme kinetics .
Q. How does ADP-Na₂ interact with purinergic receptors in neuropathic pain models?
ADP-Na₂ activates P2X4 receptors in microglia, potentiating neuroinflammatory signaling. Use co-application with selective antagonists (e.g., PPADS) to isolate ADP-specific effects. In Duloxetine studies, 5 µM ADP-Na₂ increased cAMP in B10 cells, suggesting cross-talk between P2Y receptors and adenylate cyclase pathways. Validate receptor specificity via siRNA knockdown or knockout models .
Methodological Considerations
- Handling & Storage : Lyophilized ADP-Na₂ is hygroscopic; store desiccated at –20°C. Reconstitute in Tris or HEPES buffers (avoid phosphate buffers for phosphate-sensitive assays) .
- Quality Control : Verify nucleotide integrity via TLC (Rf = 0.3–0.4 in 1-propanol:ammonia:water, 6:3:1) or enzymatic assays (e.g., pyruvate kinase/lactate dehydrogenase coupled system) .
- Contamination Mitigation : Pre-treat solutions with apyrase to hydrolyze residual ATP/ADP in cell-free systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
